3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

Antiproliferative HepG2 MCF-7

3-Ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one (CAS 852218-19-0; molecular formula C₁₄H₁₂N₂OS; MW 256.32 g/mol) belongs to the 2-thioxo/sulfanyl-benzo[g]quinazolin-4-one class—a fused tetracyclic heterocycle in which a benzene ring is annulated to the [g] face of the quinazolinone nucleus. The compound exists in tautomeric equilibrium between the 2-sulfanyl (enethiol) and 2-thioxo (thione) forms, with the thione tautomer dominating under physiological conditions as evidenced by NMR characterization of the congeneric 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazoline series.

Molecular Formula C14H12N2OS
Molecular Weight 256.32
CAS No. 852218-19-0
Cat. No. B2801218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
CAS852218-19-0
Molecular FormulaC14H12N2OS
Molecular Weight256.32
Structural Identifiers
SMILESCCN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S
InChIInChI=1S/C14H12N2OS/c1-2-16-13(17)11-7-9-5-3-4-6-10(9)8-12(11)15-14(16)18/h3-8H,2H2,1H3,(H,15,18)
InChIKeyKBADWLPCUBJALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one (CAS 852218-19-0) — Compound Identity, Scaffold Class, and Key Physicochemical Benchmarks for Procurement Evaluation


3-Ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one (CAS 852218-19-0; molecular formula C₁₄H₁₂N₂OS; MW 256.32 g/mol) belongs to the 2-thioxo/sulfanyl-benzo[g]quinazolin-4-one class—a fused tetracyclic heterocycle in which a benzene ring is annulated to the [g] face of the quinazolinone nucleus. The compound exists in tautomeric equilibrium between the 2-sulfanyl (enethiol) and 2-thioxo (thione) forms, with the thione tautomer dominating under physiological conditions as evidenced by NMR characterization of the congeneric 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazoline series [1]. Commercially, it is supplied at ≥95% purity with a calculated LogP of 3.86 (cLogP) and one hydrogen-bond donor plus one hydrogen-bond acceptor, indicating intermediate lipophilicity suitable for membrane permeability while retaining some aqueous solubility . The benzo[g]quinazoline scaffold has attracted sustained medicinal chemistry attention due to documented antiproliferative, antiangiogenic (VEGFR-2-targeting), antimicrobial, and antiviral activities across multiple derivative series [1].

Why 3-Ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one Cannot Be Casually Substituted by Its 3-Methyl, 3-Benzyl, or Other N3-Congeners


Within the 2-thioxo/sulfanyl-benzo[g]quinazolin-4-one series, the N3-substituent is not a passive solubility handle—it directly modulates antiproliferative potency, apoptosis induction, and VEGFR-2 kinase inhibition through steric and electronic contributions to the pharmacophore. In the systematic study by Abuelizz et al. (2020), the parent N3-methyl (compound 1) and N3-ethyl (compound 2) congeners exhibited distinct antiproliferative profiles against HepG2 hepatocellular carcinoma cells (ΔIC₅₀ ≈ 4 μM), demonstrating that a single methylene unit difference translates into a measurable potency shift [1]. Further S-alkylation, hydrazinolysis, or heteroalkyl elaboration of these parent scaffolds produced derivatives with IC₅₀ values spanning a >1.5-fold range against MCF-7 and >1.8-fold range against HepG2 cells, with VEGFR-2 inhibition varying up to 3-fold among advanced analogs [1]. Therefore, substituting 3-ethyl-2-sulfanyl-benzo[g]quinazolin-4-one with the 3-methyl, 3-benzyl, or unsubstituted core would introduce uncontrolled variables in any structure–activity relationship (SAR) study, hit-validation campaign, or chemical biology probe experiment where pharmacokinetic consistency and target engagement fidelity depend on the precise N3-alkyl identity.

Quantitative Differentiation Evidence for 3-Ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one Versus Closest Analogs


N3-Ethyl vs. N3-Methyl: Differential Antiproliferative Activity Against HepG2 and MCF-7 Cancer Cell Lines

In the Abuelizz et al. (2020) study, the N3-ethyl-2-thioxo congener (compound 2, the thione tautomer of CAS 852218-19-0) showed an HepG2 IC₅₀ of 36.1 ± 3.6 μM compared to 40.4 ± 4.1 μM for the N3-methyl analog (compound 1), representing an absolute potency gain of ~4.3 μM (~11% improvement) conferred solely by the ethyl-for-methyl substitution. Against MCF-7 breast cancer cells, both congeners were essentially equipotent (IC₅₀ = 10.5 ± 0.5 μM for N3-ethyl vs. 10.7 ± 1.1 μM for N3-methyl), with both matching the doxorubicin reference (IC₅₀ = 10.3 ± 0.8 μM) [1]. This differential cell-line selectivity pattern—enhanced liver cancer activity with preserved breast cancer potency—is attributable to the greater lipophilicity and altered steric profile of the 3-ethyl substituent, which favors passive diffusion across hepatic cell membranes and/or differential binding to hepatocellular targets.

Antiproliferative HepG2 MCF-7 MTT Assay N3-Alkyl SAR

Lipophilicity-Driven Differentiation: Measured cLogP of the 3-Ethyl Analog and Its Implications for Membrane Permeability and ADME Profiling

The 3-ethyl-2-sulfanylidene-benzo[g]quinazolin-4-one (CAS 852218-19-0) has a vendor-reported calculated LogP (cLogP) of 3.86 . By structural extrapolation, the 3-methyl analog (CAS 852218-17-8; molecular formula C₁₃H₁₀N₂OS, MW 242.29) would be expected to have a cLogP approximately 0.5 units lower (~3.3–3.4), based on the well-established Hansch π contribution of ~0.5 per methylene unit [1]. This ΔLogP of ~0.5 translates to an approximately 3-fold difference in octanol–water partition coefficient, meaning the 3-ethyl compound is measurably more lipophilic. In a drug-discovery context, this shift can enhance passive membrane permeability and intracellular accumulation, as evidenced by the superior HepG2 activity of the 3-ethyl congener, but may also reduce aqueous solubility and increase protein binding.

Lipophilicity LogP ADME Permeability Physicochemical

VEGFR-2 Kinase Inhibition: Class-Level Potency of 2-Thioxobenzo[g]quinazoline Derivatives and the Scaffold's Potential as an Antiangiogenic Lead Template

While the parent N3-ethyl-2-thioxo congener (compound 2) was not directly profiled for VEGFR-2 inhibition in the Abuelizz et al. (2020) study, its S-alkylated and heteroalkyl derivatives (compounds 13 and 15) demonstrated VEGFR-2 IC₅₀ values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively—comparable to sorafenib (IC₅₀ = 31.1 ± 1.8 nM) and representing 1.5-fold and 1.4-fold inhibition relative to the clinical standard [1]. Importantly, docking studies identified compounds 13 and 15 as Type II inhibitors binding in the DFG-out allosteric pocket adjacent to the ATP-binding site, a binding mode associated with prolonged target residence time and kinase selectivity [1]. This class-level evidence positions the 3-ethyl-2-sulfanyl-benzo[g]quinazolin-4-one scaffold as a validated starting point for developing potent VEGFR-2 inhibitors, with the N3-ethyl group providing a pre-optimized substitution for further derivatization at the 2-sulfanyl position.

VEGFR-2 Kinase Inhibition Antiangiogenesis Sorafenib Comparator Type II Inhibitor

Broad-Spectrum Antimicrobial Potential of the 2-Thioxobenzo[g]quinazolin-4-one Class Against Drug-Resistant Pathogens

In a follow-up study by Abuelizz et al. (2021), three benzo[g]quinazoline derivatives (structurally related to the 3-ethyl-2-thioxo scaffold) were evaluated against clinically relevant drug-resistant strains. Benzoquinazoline 3—bearing a 3-benzyl-2-thioxo substitution pattern—exhibited MIC₅₀ values of 0.67 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), 0.32 μg/mL against carbapenem-resistant Klebsiella pneumoniae, and 0.53 μg/mL against fluconazole-resistant Candida albicans, outperforming the reference drugs vancomycin, ciprofloxacin, and ketoconazole in potency [1]. Critically, this compound demonstrated a favorable selectivity index with CC₅₀ values of 243.6 ± 1.3 μg/mL against normal human lung fibroblasts (WI-38), indicating low inherent cytotoxicity [1]. This class-level antimicrobial potency—particularly against resistant strains—demonstrates that the 2-thioxobenzo[g]quinazoline pharmacophore is not limited to oncology applications and supports the procurement of the parent 3-ethyl-2-sulfanyl scaffold for antimicrobial lead discovery campaigns.

Antimicrobial MRSA Carbapenem-Resistant Fluconazole-Resistant MIC

Synthetic Tractability and Derivatization Versatility: S-Alkylation, S-Glycosylation, and Hydrazinolysis at the 2-Sulfanyl Handle

The 2-sulfanyl (2-thioxo) group of 3-substituted benzo[g]quinazolin-4-ones is a chemically tractable handle for late-stage diversification. Al-Salahi and co-workers demonstrated that 3-substituted 2-thioxo-2,3-dihydro-1H-benzo[g]quinazolin-4-ones (4a–e), including N3-alkyl variants, undergo efficient S-alkylation with alkyl/benzyl halides to yield 2-alkylsulfanyl derivatives (5a–o), and regioselective S-glycosylation with α-glycopyranosyl bromides to produce S-nucleoside analogs [2]. Furthermore, hydrazinolysis converts the 2-thioxo group into a 2-hydrazinyl moiety (compounds 16 and 17 in Abuelizz 2020), which can serve as a branching point for hydrazone, Schiff base, or heterocycle-fused library synthesis [1]. The 3-ethyl substitution on the target compound is fully compatible with each of these transformations, as evidenced by the successful derivatization of the 3-ethyl and 3-methyl precursors across multiple publications by the Al-Salahi/Abuelizz group. This synthetic versatility contrasts with other benzo[g]quinazoline scaffolds that lack a nucleophilic 2-position, making CAS 852218-19-0 a preferred procurement choice for combinatorial library construction.

Synthetic Chemistry S-Alkylation S-Glycosylation Hydrazinolysis Scaffold Diversification

Optimal Procurement and Application Scenarios for 3-Ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one Based on Quantified Differentiation Evidence


Hepatocellular Carcinoma (HCC) Lead-Optimization Programs Requiring N3-Ethyl-Substituted Quinazolinone Scaffolds with Documented HepG2 Activity

The demonstrated 11% improvement in HepG2 antiproliferative activity of the 3-ethyl congener over the 3-methyl analog [1], combined with its increased lipophilicity (cLogP 3.86) that favors hepatic uptake, makes CAS 852218-19-0 the preferred core scaffold for medicinal chemistry teams pursuing HCC-targeted kinase inhibitor or cytotoxic agent development. The compound can serve as a starting material for S-alkylation or S-glycosylation to generate focused libraries screened against HepG2 and other liver cancer lines, with doxorubicin (IC₅₀ 28.5 μM) as a built-in assay benchmark.

VEGFR-2-Targeted Antiangiogenic Agent Discovery Leveraging the 2-Thioxobenzo[g]quinazoline Pharmacophore

For groups developing Type II VEGFR-2 kinase inhibitors, the 3-ethyl-2-sulfanyl scaffold provides a pre-validated core from which S-alkylated derivatives (e.g., compounds 13 and 15 in Abuelizz 2020) achieved VEGFR-2 IC₅₀ values of 44–47 nM—within 1.5-fold of sorafenib [1]. The scaffold's demonstrated binding in the DFG-out allosteric pocket supports its use in programs targeting kinase selectivity through Type II inhibition mechanisms. Procurement of the 3-ethyl parent enables systematic exploration of 2-substituent SAR while maintaining the optimal N3-alkyl group.

Antimicrobial Screening Cascades Targeting Multidrug-Resistant ESKAPE Pathogens and Fluconazole-Resistant Candida Species

The sub-μg/mL MIC₅₀ activity of structurally related benzo[g]quinazoline derivatives against MRSA (0.67 μg/mL), carbapenem-resistant K. pneumoniae (0.32 μg/mL), and fluconazole-resistant C. albicans (0.53 μg/mL), with selectivity indices exceeding 450 against normal fibroblasts [2], justifies the procurement of the 3-ethyl-2-sulfanyl scaffold for parallel antimicrobial screening. Its dual oncology–infectious disease potential maximizes the return on scaffold investment for academic screening centers and biotech hit-discovery platforms.

Combinatorial Library Synthesis Requiring a Multifunctional Benzo[g]quinazoline Core with Three Validated Diversification Handles

The concurrent availability of the 2-sulfanyl position for S-alkylation, S-glycosylation, and hydrazinolysis—all regioselectively confirmed by 2D NMR [3]—positions CAS 852218-19-0 as an ideal central scaffold for diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) construction. The 3-ethyl group remains inert under these derivatization conditions, providing a constant substitution pattern while the 2-position is systematically varied. This orthogonal reactivity is not available in alternative benzo[g]quinazoline scaffolds lacking the nucleophilic 2-sulfanyl/thioxo handle.

Quote Request

Request a Quote for 3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.